molecular formula C21H23N5O3 B5541629 3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine

3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B5541629
M. Wt: 393.4 g/mol
InChI Key: BHOUOPJBMXJXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrimidine derivatives often involves condensation reactions, utilizing various starting materials like 2-aminobenzimidazole, 3-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl compounds in the presence of catalysts such as thiamine hydrochloride (VB1) in a water medium for environmental benignity (Jun-hua Liu et al., 2012). This methodology highlights the importance of selecting appropriate reagents and conditions to achieve desired structural motifs.

Molecular Structure Analysis

X-ray crystallography, along with various spectroscopic techniques like NMR and IR, is crucial for confirming the molecular structure of synthesized compounds. For instance, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate's structure was confirmed using these methods, providing insights into the compound's molecular geometry and electron distribution (S. Lahmidi et al., 2019).

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

The development of efficient synthesis techniques for [1,2,4]triazolo[1,5-a]pyrimidine derivatives showcases the compound's versatility and potential in scientific applications. For instance, thiamine hydrochloride has been identified as an effective catalyst for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in a water medium, emphasizing the role of environmentally benign solvents and cost-effective catalysts in chemical synthesis (Liu, Lei, & Hu, 2012).

Potential Biological Activities

Research into the biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has yielded promising results, indicating their potential as antimicrobial agents. The synthesis of novel pyrimidines and triazoline derivatives has been explored, with some compounds showing significant antimicrobial activity, suggesting their utility in developing new therapeutic agents (Bhuiyan et al., 2006).

Structural and Spectroscopic Analysis

The detailed structural and spectroscopic characterization of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including X-ray crystallography and various spectroscopic techniques, underpins their scientific research applications. These analyses provide valuable insights into the compounds' molecular structures, aiding in the exploration of their chemical properties and potential uses (Lahmidi et al., 2019).

Anticancer and Antiviral Potential

The exploration of [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their anticancer and antiviral activities highlights the compound's significance in medicinal chemistry. Synthesis methods focused on incorporating various substituents have been developed to enhance these biological activities, demonstrating the compound's potential in the design of novel therapeutic agents (Makisumi, 1961).

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14-6-9-26-18(23-24-20(26)22-14)19(27)25-8-3-7-21(2,12-25)11-15-4-5-16-17(10-15)29-13-28-16/h4-6,9-10H,3,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOUOPJBMXJXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=C(N2C=C1)C(=O)N3CCCC(C3)(C)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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